3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(28)23(18(16)27)10-7-11-26)21-19(25)24(12)14-8-5-6-9-15(14)29-4/h5-6,8-9,26H,7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQKRGQDRCTQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 397.435 g/mol. Its structure features a purine core with various functional groups that enhance its biological activity.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.435 g/mol |
| IUPAC Name | This compound |
| Structural Features | Hydroxypropyl and methoxyphenyl groups |
Antidepressant and Anxiolytic Effects
Recent studies have indicated that imidazopurines exhibit antidepressant properties. For instance, research involving related compounds has shown significant affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders. The compound's structural similarities with known antidepressants imply it may also act as a phosphodiesterase (PDE) inhibitor, enhancing cyclic nucleotide signaling pathways associated with mood regulation .
The biological activity of this compound is likely mediated through:
- Serotonin Receptor Modulation : Binding to serotonin receptors can influence neurotransmitter release and neuronal excitability.
- Phosphodiesterase Inhibition : This action may lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various signaling pathways in the brain.
Cytotoxicity and Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties. Related imidazopurines have demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in human cancer models .
In Vitro Studies
In vitro studies have evaluated the compound's effects on cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). These studies typically assess cell viability using assays like MTT or SRB to determine cytotoxicity.
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| MCF-7 | 12.50 | Moderate cytotoxicity |
| NCI-H460 | 42.30 | Significant inhibition |
Case Studies and Research Findings
Several case studies highlight the promising biological activities of related compounds:
- Antidepressant Activity : A study on a structurally similar imidazopurine reported significant antidepressant effects in animal models. The compound demonstrated superior efficacy compared to standard treatments like diazepam in forced swim tests .
- Cytotoxicity Assessment : Research involving various derivatives has shown significant cytotoxic effects against multiple cancer cell lines with varying IC50 values, indicating the potential for further development as an anticancer agent .
- Pharmacokinetics and Metabolism : Studies on metabolic stability using human liver microsomes suggest favorable pharmacokinetic profiles for certain derivatives, enhancing their potential for therapeutic use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations :
- Substituent Position 8 : The 2-methoxyphenyl group (target compound) is associated with kinase inhibition, while 3-methoxypropyl or arylpiperazine chains () correlate with receptor binding .
- Methylation Patterns : 1,3-Dimethyl derivatives (e.g., ) are common in receptor modulators, whereas 1,6,7-trimethylation (target) may reduce metabolic oxidation .
- Hydroxypropyl vs.
Pharmacological and Receptor-Binding Profiles
Serotonin and Dopamine Receptor Modulation
- Compound 5 (): Exhibits high affinity for 5-HT1A (Ki = 5.6 nM) and D2 receptors (Ki = 8.2 nM). The dihydroisoquinolinyl-alkyl chain at position 7 is critical for dual receptor activity .
- Arylpiperazine Derivatives () : Derivatives like 6h (8-[3-(N4-phenyl)-piperazinylpropyl]-1,3-dimethyl) show potent 5-HT1A selectivity (Ki = 5.6 nM) but negligible D2 binding. The tricyclic core enhances antidepressant efficacy .
- Target Compound : Lacks the arylpiperazine chain but shares the 8-aryl substitution. Its 1,6,7-trimethyl groups may reduce off-target receptor interactions compared to 1,3-dimethyl analogs .
Kinase Inhibition
- Compound 70 (): A 8-(2-methoxyphenyl)-7-cyanophenyl derivative synthesized as a kinase inhibitor. The electron-withdrawing cyano group enhances target specificity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis involves multi-step reactions starting from purine precursors. Key steps include:
- Core formation : Cyclization under acidic/basic conditions to construct the imidazo[2,1-f]purine scaffold .
- Functionalization : Introducing the 3-hydroxypropyl and 2-methoxyphenyl groups via nucleophilic substitution or coupling reactions.
- Optimization : Use dichloromethane or ethanol as solvents at controlled temperatures (50–80°C) to enhance yield (typically 60–75%) and purity (>95%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for final isolation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., [M+H]+ calculated for C₂₀H₂₄N₆O₃: 396.1902; observed: 396.1905) .
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Solubility : Enhanced in polar solvents (DMSO, ethanol) due to the 3-hydroxypropyl and methoxy groups. Typical working concentrations: 10–50 mM in DMSO for in vitro assays .
- Stability :
- pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10). Use neutral buffers (PBS, pH 7.4) for biological studies .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can structural analogs be designed to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal assays : Validate activity across multiple platforms (e.g., radioligand binding vs. functional cAMP assays for adenosine receptor targeting) .
- SAR studies : Systematically modify substituents (e.g., replace 2-methoxyphenyl with 3-chlorophenyl) to isolate pharmacophore contributions. Use computational docking (AutoDock Vina) to predict binding affinity shifts .
- Case Example : Substituting the 3-hydroxypropyl group with an allyl chain increased solubility but reduced adenosine A₂A receptor binding (Ki shifted from 12 nM to 85 nM) .
Q. What computational strategies are effective for predicting off-target interactions and optimizing selectivity?
- Methodological Answer :
- Target prediction : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., serotonin receptors, MAO-B) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability and water-mediated interactions .
- Chemoproteomics : Combine activity-based protein profiling (ABPP) with LC-MS/MS to map interactomes in cellular lysates .
Q. How can researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodological Answer :
- Microsomal stability assays : Compare metabolic clearance in human liver microsomes (HLM) vs. rodent S9 fractions to identify species-specific CYP450 interactions .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2), plasma protein binding, and tissue distribution data to predict in vivo PK .
- Case Study : Lower-than-expected oral bioavailability (15%) in rats was traced to efflux by P-glycoprotein; co-administration with verapamil increased AUC by 3.2-fold .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Pathway analysis : Combine RNA-seq (differential gene expression) and phosphoproteomics (LC-MS/MS) to map affected signaling cascades (e.g., MAPK/AMPK) .
- CRISPR-Cas9 knockouts : Validate target engagement by deleting putative receptors (e.g., adenosine A₃) in cell lines and assessing activity loss .
- Table : Key Pathways Implicated in Studies
| Pathway | Assay System | Observed Effect | Reference |
|---|---|---|---|
| cAMP/PKA | HEK293 cells | Inhibition (IC₅₀ = 28 nM) | |
| Apoptosis | Jurkat cells | Caspase-3 activation (EC₅₀ = 1.2 µM) |
Data Contradiction Analysis
Q. How should conflicting data on the compound’s cytotoxicity across cancer cell lines be interpreted?
- Methodological Answer :
- Context dependency : Test in isogenic cell pairs (e.g., wild-type vs. p53-null) to isolate genetic drivers of sensitivity .
- Microenvironment modeling : Compare 2D monolayers vs. 3D spheroids to assess hypoxia-induced resistance .
- Metabolomics : Use LC-MS to correlate cytotoxicity with intracellular ATP/NAD+ depletion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
